molecular formula C15H20O4 B14631223 Ethyl 2-(2-formylphenoxy)hexanoate CAS No. 56049-15-1

Ethyl 2-(2-formylphenoxy)hexanoate

Cat. No.: B14631223
CAS No.: 56049-15-1
M. Wt: 264.32 g/mol
InChI Key: KIIXVAWHUJZXSJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-formylphenoxy)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a formyl group attached to a phenoxy group, which is further connected to a hexanoate ester chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-formylphenoxy)hexanoate can be synthesized through a multi-step process. One common method involves the reaction of 2-formylphenol with ethyl 2-bromohexanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-formylphenoxy)hexanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-(2-carboxyphenoxy)hexanoate.

    Reduction: 2-(2-hydroxyphenoxy)hexanoate.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-formylphenoxy)hexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(2-formylphenoxy)hexanoate involves its interaction with specific molecular targets. The formyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenoxy group can interact with hydrophobic pockets, enhancing binding affinity.

Comparison with Similar Compounds

Ethyl 2-(2-formylphenoxy)hexanoate can be compared with other esters such as:

    Ethyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.

    Methyl benzoate: An ester with a pleasant smell, used in perfumes and flavorings.

    Ethyl butanoate: Known for its pineapple-like odor, used in food flavorings.

Uniqueness

This compound is unique due to its specific structure, which combines a formyl group with a phenoxy and hexanoate chain. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

56049-15-1

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl 2-(2-formylphenoxy)hexanoate

InChI

InChI=1S/C15H20O4/c1-3-5-9-14(15(17)18-4-2)19-13-10-7-6-8-12(13)11-16/h6-8,10-11,14H,3-5,9H2,1-2H3

InChI Key

KIIXVAWHUJZXSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)OCC)OC1=CC=CC=C1C=O

Origin of Product

United States

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